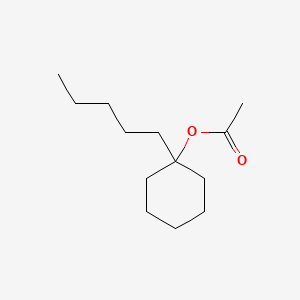
Pentylcyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentylcyclohexyl acetate, also known as 2-tert-pentylcyclohexyl acetate, is an organic compound with the molecular formula C13H24O2. It is a colorless liquid known for its pleasant, sweet, and woody aroma. This compound is widely used in the fragrance industry and has applications in various other fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentylcyclohexyl acetate can be synthesized through the esterification of 2-tert-pentylcyclohexanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves high-pressure catalytic processes. One common method includes the catalytic hydrogenation of tert-pentylphenol followed by acetylation. This method ensures high yield and purity of the final product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pentylcyclohexyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-tert-pentylcyclohexanol and acetic acid.
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-tert-pentylcyclohexanol and acetic acid.
Oxidation: Various oxidized derivatives of the cyclohexyl ring.
Substitution: Compounds where the acetate group is replaced by other functional groups.
Scientific Research Applications
Pentylcyclohexyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the fragrance and flavor industries.
Biology: Its pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of its aromatic properties and potential use in aromatherapy.
Industry: Beyond fragrances, it is used in the formulation of various consumer products such as soaps, detergents, and cosmetics.
Mechanism of Action
Pentylcyclohexyl acetate can be compared with other esters used in the fragrance industry, such as:
Isoamyl acetate: Known for its banana-like aroma.
Benzyl acetate: Characterized by its sweet, floral scent.
Ethyl acetate: Commonly used as a solvent with a fruity smell.
Uniqueness: this compound stands out due to its unique woody and sweet aroma, which is less common among esters. This makes it particularly valuable in creating specific fragrance profiles that require a woody note.
Comparison with Similar Compounds
- Isoamyl acetate
- Benzyl acetate
- Ethyl acetate
- Linalyl acetate
Properties
CAS No. |
85665-91-4 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(1-pentylcyclohexyl) acetate |
InChI |
InChI=1S/C13H24O2/c1-3-4-6-9-13(15-12(2)14)10-7-5-8-11-13/h3-11H2,1-2H3 |
InChI Key |
PXKHJCMKWLCRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCCCC1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


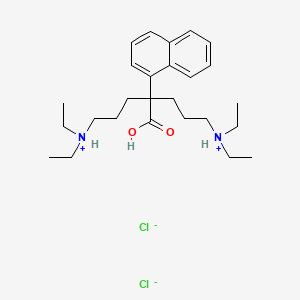
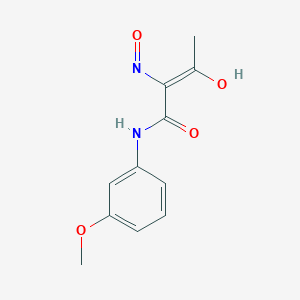
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B15347285.png)
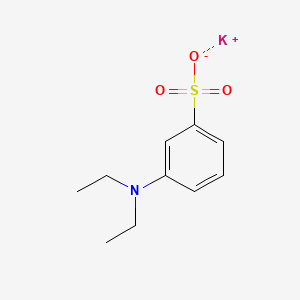
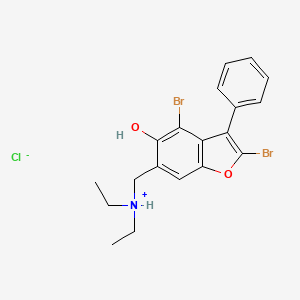
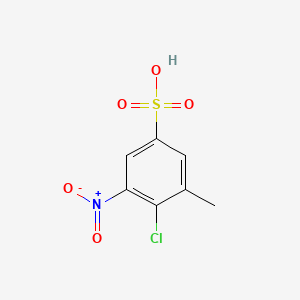
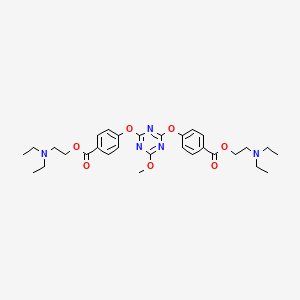
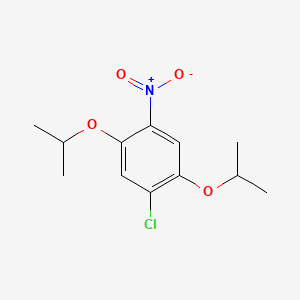

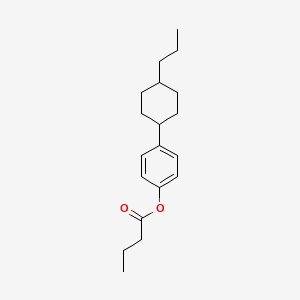
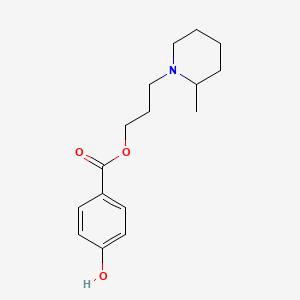
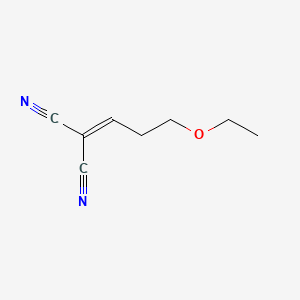
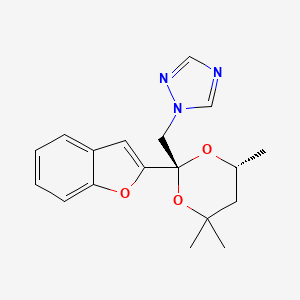
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)
